

Application Notes and Protocols for USP30-I-1 in Cell Culture

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ubiquitin Specific Peptidase 30 (USP30) is a deubiquitinase localized to the outer mitochondrial membrane that acts as a negative regulator of mitophagy, the selective autophagic clearance of damaged mitochondria.[1][2][3] By removing ubiquitin chains from mitochondrial proteins, USP30 counteracts the pro-mitophagy signaling cascade initiated by the kinase PINK1 and the E3 ubiquitin ligase Parkin.[2][4][5] Inhibition of USP30 has emerged as a promising therapeutic strategy for diseases associated with mitochondrial dysfunction, such as Parkinson's disease and other neurodegenerative disorders, by enhancing the removal of damaged mitochondria.[2][4][6]

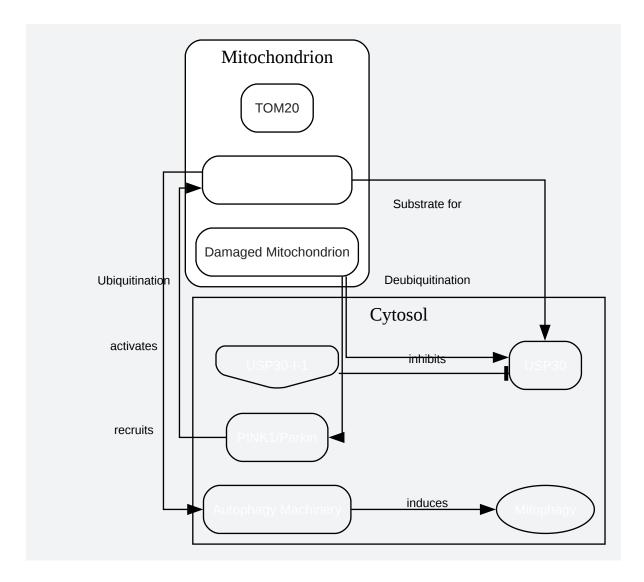
USP30-I-1 is a selective inhibitor of USP30 with a reported IC50 value of 94 nM.[7] These application notes provide detailed protocols for the use of **USP30-I-1** in cell culture to study its effects on mitophagy and cytotoxicity.

Mechanism of Action

USP30-I-1 selectively inhibits the deubiquitinating activity of USP30.[7] In the context of mitophagy, damaged mitochondria are tagged with ubiquitin chains by Parkin. This "eat-me" signal is recognized by the autophagy machinery, leading to the engulfment of the mitochondrion by an autophagosome and its subsequent degradation upon fusion with a lysosome. USP30 reverses this process by removing the ubiquitin tags, thereby inhibiting



mitophagy.[2][3] By inhibiting USP30, **USP30-I-1** prevents the removal of these ubiquitin signals, leading to an accumulation of ubiquitinated mitochondrial proteins and subsequent enhancement of mitophagy.[4][6]



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Caption: Mechanism of **USP30-I-1** in promoting mitophagy.

Data Presentation In Vitro Efficacy of USP30 Inhibitors



Compound	IC50 (nM)	Cell Line	Assay	Reference
USP30-I-1	94	-	Enzymatic Assay	[7]
Compound 39	~20	-	Enzymatic Assay	[3][6]
USP30Inh-1	-	SH-SY5Y	Target Engagement	[5]

Cellular Activity of USP30 Inhibitors

Compound	Concentration Range	Cell Line	Effect	Reference
USP30i-37 & USP30i-3	0.75 - 6 μΜ	Control and PARK2 KO neurons	Enhanced CCCP-induced mitophagy	[4]
Compound 39	200 nM	RPE1-YFP- PRKN	Maximal enhancement of TOMM20 ubiquitylation	[6]
ST-539	-	HeLa, Jurkat T cells	Decreased AKT protein levels during mitophagy	[8]
MTX115325	Various	HeLa	Increased TOM20 ubiquitination	[9]

Experimental Protocols

Protocol 1: Assessment of Mitophagy Induction using Immunofluorescence

This protocol describes the use of immunofluorescence to visualize the clearance of mitochondria, a hallmark of mitophagy. The mitochondrial outer membrane protein TOM20 is commonly used as a marker.[4]



Materials:

- Cell line of interest (e.g., SH-SY5Y, HeLa, or iPSC-derived neurons)
- Complete cell culture medium
- USP30-I-1
- Mitochondrial uncoupler (e.g., CCCP)
- Phosphate Buffered Saline (PBS)
- 4% Paraformaldehyde (PFA) in PBS
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
- Blocking buffer (e.g., 5% BSA in PBS)
- Primary antibody against a mitochondrial marker (e.g., anti-TOM20)
- Fluorescently labeled secondary antibody
- DAPI nuclear stain
- Mounting medium
- Fluorescence microscope

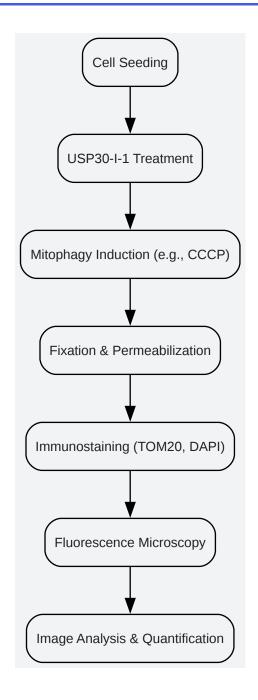
Procedure:

- Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.
- Treat cells with the desired concentrations of USP30-I-1 for a predetermined time (e.g., 4 hours). Include a vehicle-only control.[4]
- To induce mitophagy, add a mitochondrial depolarizing agent like CCCP (e.g., 10 μM) and incubate for an appropriate duration (e.g., 24-48 hours).[4] A control group without CCCP should also be included.



- · Wash the cells twice with PBS.
- Fix the cells with 4% PFA for 15 minutes at room temperature.
- Wash the cells three times with PBS.
- Permeabilize the cells with permeabilization buffer for 10 minutes.
- Wash the cells three times with PBS.
- Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
- Incubate with the primary antibody (e.g., anti-TOM20) diluted in blocking buffer overnight at 4°C.
- Wash the cells three times with PBS.
- Incubate with the fluorescently labeled secondary antibody and DAPI diluted in blocking buffer for 1 hour at room temperature, protected from light.
- Wash the cells three times with PBS.
- Mount the coverslips onto microscope slides using mounting medium.
- Visualize and quantify the mitochondrial content (e.g., TOM20 signal intensity) using a fluorescence microscope and image analysis software. A decrease in TOM20 signal indicates mitophagy.





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Caption: Experimental workflow for assessing mitophagy.

Protocol 2: Cytotoxicity Assessment using LDH Assay

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium as an indicator of cytotoxicity.

Materials:



- Cells plated in a 96-well plate
- USP30-I-1
- · LDH cytotoxicity assay kit
- · Microplate reader

Procedure:

- Plate cells in a 96-well plate at a suitable density (e.g., 40,000 cells/well) and allow them to attach.[4]
- Treat the cells with a range of concentrations of **USP30-I-1** for the desired duration (e.g., 24-48 hours). Include a vehicle-only control and a positive control for maximum LDH release.
- Follow the manufacturer's instructions for the LDH cytotoxicity assay kit. This typically involves transferring a portion of the cell culture supernatant to a new plate.
- Add the reaction mixture from the kit to the supernatants and incubate for the recommended time.
- Measure the absorbance at the specified wavelength (e.g., 490 nm) using a microplate reader.[4]
- Calculate the percentage of cytotoxicity for each treatment condition relative to the controls.

Protocol 3: Western Blotting for Mitophagy-Related Proteins

This protocol allows for the quantitative analysis of proteins involved in the mitophagy pathway.

Materials:

- Cell lysates from treated and control cells
- Protein quantification assay (e.g., BCA assay)



- SDS-PAGE gels
- Western blotting apparatus
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-TOM20, anti-HSP60, anti-pS65-Ub, anti-LC3)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

Procedure:

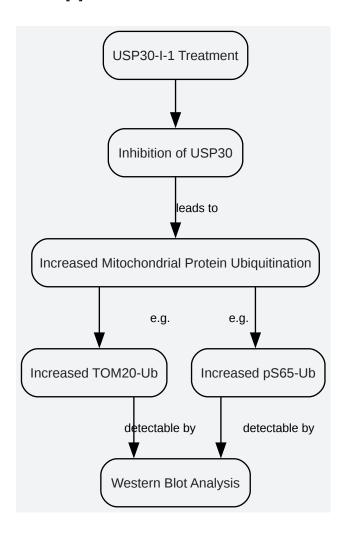
- Lyse the cells in an appropriate lysis buffer and quantify the protein concentration.
- Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the desired primary antibodies overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Apply the chemiluminescent substrate and capture the signal using an imaging system.



• Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Target Validation

The primary target of **USP30-I-1** is USP30. Target engagement can be confirmed in cells by observing the downstream consequences of USP30 inhibition. A key indicator is the increased ubiquitination of mitochondrial outer membrane proteins, such as TOM20.[4][6] This can be assessed by Western blotting, where an increase in higher molecular weight species of TOM20 (TOM20-Ub) would be indicative of target engagement.[9] Additionally, an increase in phospho-Ser65-ubiquitin (pS65-Ub), a key signal in PINK1/Parkin-mediated mitophagy, can also serve as a marker of USP30 inhibition.[5]



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Caption: Logic for USP30-I-1 target validation.



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